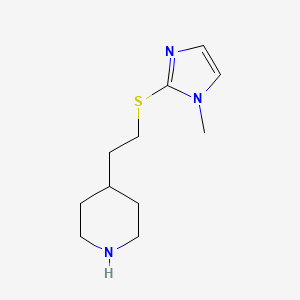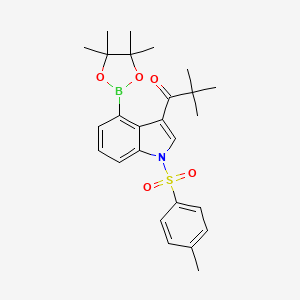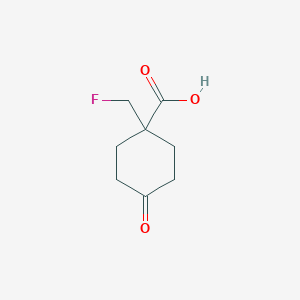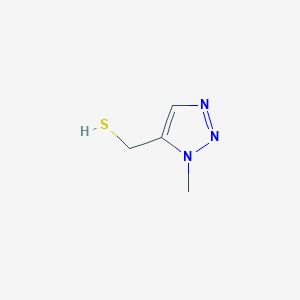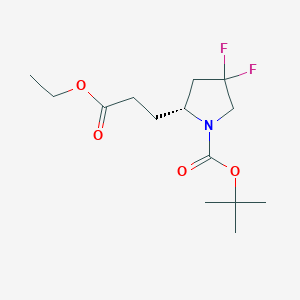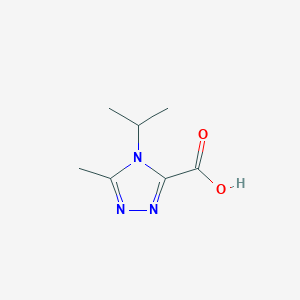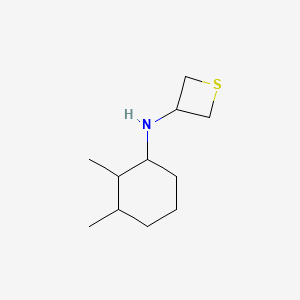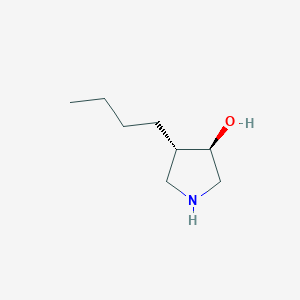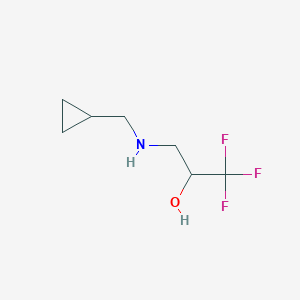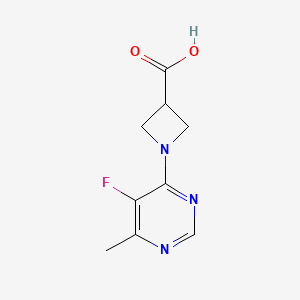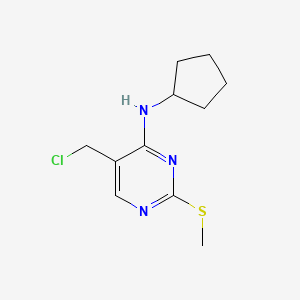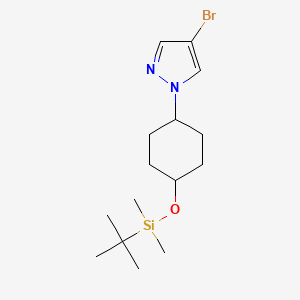
Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole is a synthetic organic compound that features a bromine atom, a pyrazole ring, and a tert-butyldimethylsilyl-protected hydroxyl group on a cyclohexyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an equivalent precursor.
Bromination: The pyrazole ring can be brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclohexyl Derivative Formation: The cyclohexyl ring with a hydroxyl group can be synthesized separately and then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Coupling: The brominated pyrazole and the protected cyclohexyl derivative can be coupled using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromine or the tert-butyldimethylsilyl-protected hydroxyl group.
Reduction: Reduction reactions could target the bromine atom, potentially converting it to a hydrogen atom or another substituent.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under appropriate conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the cyclohexyl ring or the pyrazole ring.
Reduction: Products may include de-brominated pyrazole derivatives.
Substitution: Products may include azide or thiol-substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole may have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in the study of biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery or as a pharmacophore in medicinal chemistry.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromine atom and the tert-butyldimethylsilyl group could affect its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1H-pyrazole: Lacks the cyclohexyl and tert-butyldimethylsilyl groups.
1-((1r,4r)-4-hydroxycyclohexyl)-1H-pyrazole: Lacks the bromine atom and the tert-butyldimethylsilyl protection.
tert-butyldimethylsilyl-protected alcohols: Similar in terms of the protective group but different in the core structure.
Uniqueness
Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole is unique due to the combination of the bromine atom, the pyrazole ring, and the tert-butyldimethylsilyl-protected cyclohexyl ring
Eigenschaften
Molekularformel |
C15H27BrN2OSi |
|---|---|
Molekulargewicht |
359.38 g/mol |
IUPAC-Name |
[4-(4-bromopyrazol-1-yl)cyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H27BrN2OSi/c1-15(2,3)20(4,5)19-14-8-6-13(7-9-14)18-11-12(16)10-17-18/h10-11,13-14H,6-9H2,1-5H3 |
InChI-Schlüssel |
GAHFSRMZIMCTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



